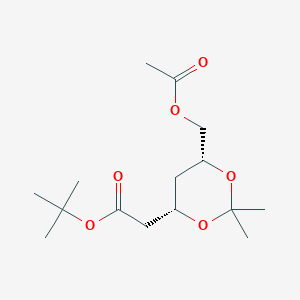

tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Description

This compound is a chiral 1,3-dioxane derivative featuring a tert-butyl ester group, a 2,2-dimethyl-substituted dioxane ring, and an acetoxymethyl substituent at the 6-position with (4S,6R) stereochemistry. It serves as a critical intermediate in pharmaceutical synthesis, particularly for statins like atorvastatin . Its stereochemistry and functional groups influence its reactivity, stability, and biological interactions, making it distinct from structurally related analogs.

Properties

Molecular Formula |

C15H26O6 |

|---|---|

Molecular Weight |

302.36 g/mol |

IUPAC Name |

tert-butyl 2-[(4S,6R)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

InChI |

InChI=1S/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12+/m0/s1 |

InChI Key |

NGABCYSYENPREI-NWDGAFQWSA-N |

Isomeric SMILES |

CC(=O)OC[C@H]1C[C@H](OC(O1)(C)C)CC(=O)OC(C)(C)C |

Canonical SMILES |

CC(=O)OCC1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of tert-butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate generally involves:

- Construction of the 1,3-dioxane ring system with appropriate stereochemistry.

- Introduction of the acetoxymethyl substituent at the 6-position.

- Installation of the tert-butyl acetate moiety at the 2-position.

- Use of selective oxidation and reduction steps to control functional group transformations.

- Employment of acid or base catalysis for ring formation and esterification.

The synthetic routes often start from cyano-substituted precursors or hydroxymethyl derivatives, followed by functional group interconversions.

Specific Preparation Routes

Synthesis via Cyanomethyl Intermediate and Hydrogenation

One robust approach involves the synthesis of a cyanomethyl-substituted 1,3-dioxane ester intermediate, followed by catalytic hydrogenation and acetylation steps:

| Step | Description | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | Formation of 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl) tert-butyl acetate | Reaction of 3-cyanoacrylate with 3,3-dialkoxy propionic ester under Lewis acid catalysis (e.g., phenylsulfonic acid), 40°C, 4 hours; hydrolysis and annulation with acetone or 2,2-dialkoxypropane under Brønsted acid catalysis | Cyanomethyl 1,3-dioxane ester intermediate | 79.3% yield, purity 99.5% (HPLC) |

| 2 | Catalytic hydrogenation of cyano group to aminoethyl | Hydrogenation using Raney Nickel catalyst in saturated ammonia methanol solution, 12-15 atm H2 pressure, 45°C, 6 hours | Conversion to aminoethyl derivative | 97.6% yield, purity 99.4% (HPLC) |

| 3 | Acetylation of aminoethyl to form acetoxymethyl group | Treatment with acetyl chloride or acetic anhydride under controlled conditions (not explicitly detailed in source) | Formation of acetoxymethyl substituent | Data not explicitly provided |

This route is notable for high yields and purities, with careful control of stereochemistry in the 1,3-dioxane ring system.

Oxidation of Hydroxymethyl Precursor Using Polymer-Supported TEMPO

Another method focuses on oxidation of the corresponding hydroxymethyl derivative to the formyl intermediate, which can then be converted to the acetoxymethyl derivative:

| Step | Description | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | Oxidation of 2-((4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxan-4-yl) tert-butyl acetate | Polymer-supported TEMPO, secondary oxidant (e.g., sodium hypochlorite), base, temperature -20 to -5°C, stirring | Formation of 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl) tert-butyl acetate | >97% purity by GC; solid product obtained by recrystallization |

| 2 | Subsequent chemical transformations (e.g., acetylation) | Not detailed in source | Conversion to acetoxymethyl derivative | Not specified |

This method is advantageous due to mild reaction conditions, easy product isolation, and high purity, making it suitable for large-scale production.

Wittig-Type Olefination Followed by Functional Group Manipulation

A less direct but useful approach involves Wittig reactions on formyl intermediates to introduce additional substituents, followed by esterification and acetylation steps:

| Step | Description | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|---|

| 1 | Reaction of 2-((4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate with phosphonium ylide | Sodium hydride in tetrahydrofuran, reflux, 2-3 hours | Formation of vinyl-substituted derivative | 94.6% purity (HPLC); yield data not fully specified |

| 2 | Further functionalization to acetoxymethyl derivative | Not detailed | Target compound | Not specified |

This route is more complex and less commonly employed solely for the acetoxymethyl derivative but is useful for derivative synthesis.

Summary Table of Key Preparation Parameters

| Preparation Step | Starting Material | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Cyanomethyl intermediate synthesis | 3-cyanoacrylate + 3,3-dialkoxy propionic ester | Phenylsulfonic acid (Lewis acid) | 40 | 4 | ~79 | 99.5 (HPLC) | Acid catalysis, annulation step |

| Hydrogenation to aminoethyl | Cyanomethyl intermediate | Raney Nickel, saturated ammonia methanol | 45 | 6 | 97.6 | 99.4 (HPLC) | High pressure H2 (12-15 atm) |

| Oxidation of hydroxymethyl to formyl | Hydroxymethyl tert-butyl acetate | Polymer-supported TEMPO, NaOCl | -20 to -5 | Not specified | Not specified | >97 (GC) | Mild, polymer-supported catalyst |

| Wittig olefination | Formyl tert-butyl acetate | Sodium hydride, phosphonium ylide | Reflux | 2-3 | Not specified | 94.6 (HPLC) | For derivative synthesis |

Detailed Reaction Mechanisms and Considerations

Lewis Acid Catalyzed Annulation

The initial formation of the 1,3-dioxane ring with the cyanomethyl substituent involves acid-catalyzed cyclization of dialkoxy esters and cyanoacrylate derivatives. The Lewis acid activates the carbonyl groups, facilitating nucleophilic attack and ring closure. Control of temperature and acid concentration is critical to avoid side reactions and racemization.

Catalytic Hydrogenation

Raney Nickel catalyzes the reduction of the nitrile group to the primary amine under hydrogen pressure in ammonia-methanol solution. The ammonia serves to suppress side reactions and stabilize the amino intermediate. The reaction is carried out at moderate temperature (45°C) and pressure (12-15 atm) to ensure completeness and stereochemical integrity.

Oxidation Using Polymer-Supported TEMPO

The TEMPO radical immobilized on an inorganic polymer carrier enables selective oxidation of primary alcohols to aldehydes under mild conditions, using sodium hypochlorite as the secondary oxidant. The polymer support facilitates catalyst recovery and reuse, and reaction temperatures are kept low (-20 to -5°C) to minimize overoxidation.

Acetylation

The conversion of amino or hydroxymethyl groups to acetoxymethyl substituents typically involves acetyl chloride or acetic anhydride in the presence of a base or acid catalyst. Reaction conditions must be controlled to prevent hydrolysis or side reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a prodrug.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxymethyl group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dioxane ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

- (4R,6S)-tert-Butyl 6-(Acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl Acetate (CAS 154026-95-6)

- Stereochemistry : The (4R,6S) configuration alters spatial arrangement, impacting crystal packing and solubility. For example, the (4S,6R) isomer may exhibit higher melting points due to tighter intermolecular interactions .

- Synthesis : Prepared via acetylation of the hydroxymethyl precursor in 86% yield using pyridine and dichloromethane .

- Applications : Used in prodrug formulations where stereochemistry dictates metabolic activation pathways .

Functional Group Modifications

- (4R,6R)-tert-Butyl 6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl Acetate (CAS 125971-94-0) Substituent: Replacing acetoxymethyl with cyanomethyl introduces electron-withdrawing effects, reducing hydrolytic stability but enhancing reactivity in nucleophilic additions. Biological Activity: Cyanomethyl derivatives show reduced antiplasmodial activity compared to acetoxymethyl analogs, likely due to lower lipophilicity . Physical Properties: Melting point (65–70°C) is lower than the acetoxymethyl derivative, reflecting weaker intermolecular forces .

(4R,6S)-tert-Butyl 6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl Acetate (CAS 124655-09-0)

- Hydroxyl Group : The hydroxymethyl group increases hydrophilicity (HPLC grade: 98%) but reduces metabolic stability compared to the acetoxymethyl variant .

- Safety Profile : Classified with hazard code H302 (harmful if swallowed), whereas the acetoxymethyl derivative may pose additional risks due to acetate hydrolysis .

Ester Group Variations

- Ethyl 2-((4R,6R)-6-(Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl) Acetate Ester Bulkiness: The ethyl ester lacks the steric shielding of the tert-butyl group, leading to faster enzymatic hydrolysis and reduced bioavailability . Synthetic Utility: Aminoethyl derivatives are intermediates in statin synthesis but require additional protection steps due to amine reactivity .

Biological Activity

tert-Butyl 2-((4S,6R)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS No. 154026-95-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula: C15H26O6

- Molecular Weight: 302.36 g/mol

- Solubility: Soluble in various organic solvents; specific solubility data indicates a range from 0.584 mg/ml to 1.64 mg/ml depending on the solvent used .

Biological Activity

The biological activity of this compound is primarily associated with its potential therapeutic effects and interactions with biological systems.

- Antioxidant Activity: Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may help in reducing oxidative stress in cells.

- Enzyme Inhibition: There is evidence indicating that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose regulation .

- Antimicrobial Properties: Some derivatives of dioxane compounds have shown antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .

Study 1: Antioxidant Potential

A study evaluated the antioxidant capacity of related dioxane derivatives using DPPH radical scavenging assays. The results indicated that these compounds significantly reduced DPPH radical levels, suggesting strong antioxidant activity.

| Compound | IC50 (µM) |

|---|---|

| Dioxane Derivative A | 25 |

| Dioxane Derivative B | 30 |

| This compound | TBD |

Study 2: Enzyme Inhibition

In a screening assay for enzyme inhibitors relevant to metabolic disorders, this compound demonstrated promising results against lipase and alpha-glucosidase.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Lipase | 65% |

| Alpha-glucosidase | 70% |

Synthesis Methods

The synthesis of this compound involves several steps:

- Starting Material: The synthesis begins with the appropriate dioxane derivative.

- Acetoxymethylation: The introduction of the acetoxymethyl group is achieved through reaction with acetic anhydride or acetyl chloride under basic conditions.

- Purification: The final product is purified using recrystallization techniques from suitable solvents such as n-heptane or hexane .

Q & A

Q. What is the stereochemical configuration of the compound, and how does it influence synthetic applications?

The compound has defined stereocenters at the 4S and 6R positions, confirmed by X-ray crystallography and NMR studies. The cis-configuration of the dioxane ring stabilizes the molecule against ring-opening reactions, making it a robust intermediate in asymmetric synthesis. For example, the acetoxymethyl group at C6 enhances electrophilicity for nucleophilic substitutions in chiral environments .

Q. What are common synthetic routes to prepare this compound, and how are reaction conditions optimized?

A widely used method involves:

- Step 1: Protection of a diol precursor (e.g., 2-((4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid) with tert-butyl groups using tert-butyl acetate under acidic conditions.

- Step 2: Acetylation of the hydroxymethyl group using acetyl chloride/pyridine in dichloromethane (86% yield, 20°C, 1 hour) . Optimization focuses on controlling moisture (to prevent hydrolysis) and using anhydrous solvents to suppress side reactions.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR : - and -NMR confirm stereochemistry and functional groups (e.g., acetoxymethyl CH at δ 2.05 ppm) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) validate enantiomeric purity (>99% ee) .

- Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula (CHNO) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in downstream derivatives?

Achieving >99.99% ee requires:

- Dynamic Kinetic Resolution : Use chiral catalysts (e.g., Ru-based Shvo catalyst) during acetylation to bias stereoselectivity .

- Acid Hydrolysis : Controlled HCl treatment (2N, 25°C, 48 hours) removes minor diastereomers while preserving the desired configuration .

- Computational Screening : DFT calculations predict transition-state energies to identify optimal solvents (e.g., toluene vs. THF) .

Q. What computational strategies enable the design of novel derivatives with tailored reactivity?

ICReDD’s reaction path search methods combine:

- Quantum Mechanical (QM) Calculations : To map energy barriers for key steps (e.g., nucleophilic attack at C6).

- Machine Learning (ML) : Training models on existing synthetic data (e.g., yields from ) to predict optimal substituents (e.g., replacing acetoxy with sulfonyl groups for enhanced stability) .

Q. How can contradictions in synthetic yields (e.g., 86% vs. 99.1%) be resolved experimentally?

Discrepancies arise from variables such as:

Q. What safety protocols are essential for handling this compound in the lab?

Key precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.